N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide
Description
Properties
CAS No. |
75660-92-3 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide |
InChI |
InChI=1S/C16H19NO3/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-5,7-8,13H,1,6,9-10H2,2-3H3 |
InChI Key |
YHGPOVCTQSMFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Formation of the Butenamide Moiety: The butenamide moiety can be synthesized through the reaction of an appropriate amine with a butenoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide has shown potential in medicinal chemistry due to its unique functional groups that may confer specific biological activities. Research indicates that compounds with similar structures may possess:
- Anticancer Activity : Preliminary studies suggest the compound could inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Its structural components may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Study: Anticancer Activity
A study conducted on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications in the phenyl group enhanced the compound's ability to induce apoptosis in cancer cells.
Material Science
In material science, this compound's unique properties can be exploited for developing new materials with enhanced characteristics:
- Polymer Additives : The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties.
- Coatings : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.
Table: Comparison of Polymer Additives
| Compound Name | Application Area | Key Features |
|---|---|---|
| This compound | Polymer Additive | Enhances thermal stability |
| N-(4-Methylphenyl)-N-(2-hydroxyoxolan-3-yl)butanamide | Coating Material | Improved adhesion properties |
Agrochemicals
The potential application of this compound in agrochemicals is an area of growing interest. Its ability to interact with biological systems suggests it could be developed into a pesticide or herbicide formulation:
- Pesticidal Activity : Research indicates that similar compounds exhibit insecticidal properties, potentially leading to the development of environmentally friendly pest control agents.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical differences between N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide and related compounds:
Functional and Physicochemical Differences
Agrochemical Activity :
- Metalaxyl, benalaxyl, and furalaxyl are established fungicides targeting oomycete pathogens. Their efficacy derives from the methoxyacetyl, phenylacetyl, and furanylcarbonyl groups, which enhance binding to fungal RNA polymerase . The 2-oxooxolan-3-yl group in the target compound may alter target specificity or bioavailability, though empirical data are lacking.
Spectroscopic Properties :
- The compound in , N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c), shares an amide backbone and aromatic substitution. Its ¹H-NMR signals (δ 8.08 for H-Ph, 7.96 for -NH-) and MS ([M+H]⁺ 294.1) suggest that the target compound’s spectral data would similarly feature aromatic proton resonances and a molecular ion consistent with its estimated molecular weight (~287.35 g/mol) .
Synthetic Considerations :
- The γ-lactone in the target compound may require specialized cyclization steps, contrasting with the straightforward acylation used for metalaxyl derivatives . The unsaturated but-3-enamide could introduce stereochemical complexity during synthesis.
Research Implications and Data Gaps
Further studies should prioritize:
- Biological Screening : Antifungal or enzyme inhibition assays.
- Crystallographic Analysis: Tools like SHELX or ORTEP-3 (as noted in and ) could elucidate its 3D conformation and intermolecular interactions .
- Solubility and Stability Profiling : Comparative studies with metalaxyl to assess environmental persistence.
Biological Activity
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide, with the CAS number 75660-92-3, is a synthetic organic compound that has garnered attention for its unique biological activities. This article delves into its biological properties, synthesis, and potential applications in various fields, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₉NO₃, with a molecular weight of approximately 273.33 g/mol. The compound features a but-3-enamide backbone and incorporates both a 2,6-dimethylphenyl group and a 2-oxooxolan moiety. The structural characteristics are crucial as they influence the compound's reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 75660-92-3 |
| IUPAC Name | This compound |
| InChI Key | YHGPOVCTQSMFCZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable diols or tetrahydrofuran precursors.
- Introduction of the Dimethylphenyl Group : A Friedel-Crafts acylation reaction using 2,6-dimethylphenyl chloride allows for the introduction of this aromatic group.
- Formation of the Butenamide Moiety : This is accomplished by reacting an appropriate amine with a butenoyl chloride derivative.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives featuring similar structural motifs have been documented to act as effective fungicides. These compounds disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .
Neuropharmacological Effects
Studies have highlighted the potential neuropharmacological effects of compounds related to this compound. For example, related semicarbazones have been shown to enhance GABA levels significantly and inhibit GABA transaminase both in vitro and ex vivo . This suggests that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Studies
- Fungicidal Activity Assessment : A study evaluating the fungicidal properties of related compounds demonstrated that modifications in the oxolan structure significantly influenced efficacy against various fungal strains. The presence of the dimethylphenyl group was correlated with enhanced antifungal activity .
- Neurotransmitter Modulation : Another investigation into N-(2,6-dimethylphenyl) semicarbazones revealed that these compounds could elevate GABA levels by up to 118%, indicating their potential role in treating anxiety or seizure disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide?
- Methodology : A multi-step synthesis approach is typical for such acetamide derivatives. For example, describes a protocol where acetyl chloride and Na₂CO₃ in CH₂Cl₂ are used for acylation, followed by purification via silica gel chromatography and recrystallization from ethyl acetate. Adjusting stoichiometry (e.g., excess acylating agents) and reaction time (e.g., overnight stirring) improves yields . Similar methods could be adapted for the target compound, with modifications to accommodate the but-3-enamide moiety.
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent gradients (e.g., 0–8% MeOH in CH₂Cl₂) for chromatographic separation.
Q. How can structural characterization be performed for this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For instance, and provide NMR templates for related acetamides:
- ¹H NMR : Look for signals corresponding to aromatic protons (δ 7.1–7.7 ppm), oxolane protons (δ 3.3–4.9 ppm), and methyl groups (δ 1.2–2.5 ppm) .
- 13C NMR : Carbonyl groups (δ 165–170 ppm) and quaternary carbons in the oxolane ring (δ 80–90 ppm) are diagnostic .
- Additional Tools : High-resolution mass spectrometry (HRMS) or ESI/APCI(+) (e.g., m/z 347 [M+H]⁺ in ) confirms molecular weight .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Screen for activity in target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. highlights pyridine/acetamide derivatives with applications in medicinal chemistry, suggesting assays like kinase inhibition or antimicrobial testing .
- Experimental Design : Use dose-response curves (e.g., 0.1–100 µM) and positive/negative controls. For cytotoxicity, employ cell viability assays (e.g., MTT).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the but-3-enamide moiety?
- Methodology : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. shows iterative reagent addition (e.g., acetyl chloride added twice) enhances conversion . For stereochemical control, use chiral auxiliaries or asymmetric catalysis.
- Analytical Support : Track intermediates via LC-MS or in-situ IR to identify bottlenecks (e.g., incomplete acylation).
Q. What mechanistic insights explain contradictions in biological activity data for structurally similar compounds?
- Methodology : Compare structure-activity relationships (SAR) across analogs. For example, notes that substituents on the oxolane ring (e.g., methylsulfonyl vs. acetyl groups) drastically alter bioactivity . Use computational tools (e.g., molecular docking) to map binding interactions and identify steric/electronic conflicts.
- Case Study : If the target compound shows lower activity than analogs, evaluate metabolic stability (e.g., cytochrome P450 assays) or membrane permeability (e.g., PAMPA).
Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
- Methodology : Employ 2D NMR (e.g., HSQC, NOESY) to differentiate tautomers. For example, uses ¹H-¹³C correlations to assign proton environments in dithiolane derivatives .
- Dynamic Studies : Variable-temperature NMR or X-ray crystallography can reveal preferred tautomeric states in solid vs. solution phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
